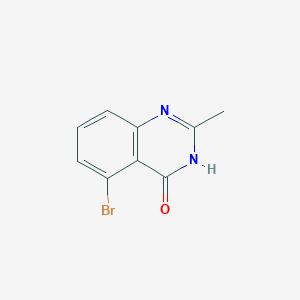
5-Bromo-2-méthylquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylquinazolin-4-ol is a quinazoline derivative with the molecular formula C9H7BrN2O. This compound is known for its unique chemical structure, which includes a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinazoline ring.
Applications De Recherche Scientifique
5-Bromo-2-methylquinazolin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other quinazoline derivatives
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been investigated for their antimicrobial and biofilm inhibition effects .
Biochemical Pathways
It’s worth noting that quinazolinone derivatives have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Result of Action
Some quinazolinone derivatives have shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylquinazolin-4-ol typically involves the bromination of 2-methylquinazolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 5-Bromo-2-methylquinazolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methylquinazolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-methylquinazolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Bromoquinazolin-4-ol: Lacks the methyl group, affecting its chemical properties and applications
Uniqueness
5-Bromo-2-methylquinazolin-4-ol is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
5-bromo-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFUSPBOWEAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE](/img/structure/B2537626.png)






![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2537640.png)



